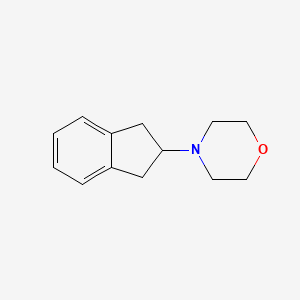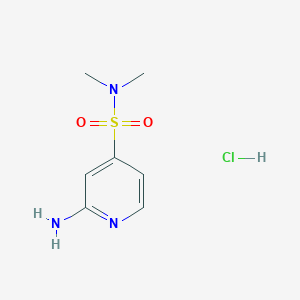
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one is a complex organic compound. It features a cyclopropylpyrimidinyl group linked to a methylpiperidinyl structure through an oxymethyl bridge, which is further connected to a methylpyridinone core. This compound's unique structure allows it to exhibit diverse biological and chemical properties, making it a point of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-yl structure.
Step 1: Cyclopropylamine undergoes nucleophilic substitution with a suitable pyrimidine precursor, forming 6-cyclopropylpyrimidin-4-yl.
Step 2: This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the oxymethyl group.
Step 3: The resultant intermediate is coupled with 4-(((piperidin-1-yl)methyl)pyridin-2(1H)-one) under appropriate conditions, typically in the presence of a base like potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial-scale production usually follows a similar synthetic route but optimizes conditions to improve yield and purity. The use of continuous flow reactors, advanced catalysis, and automated purification processes are often employed to meet these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides or ketones at susceptible sites.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, leading to more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the pyrimidine and piperidinyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
These reactions lead to derivatives with varied functional groups, which can significantly alter the compound's chemical and biological properties.
Applications De Recherche Scientifique
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one has been explored for its potential in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways, often through interactions with specific enzymes or receptors.
Medicine: Studied for therapeutic potentials, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mécanisme D'action
Molecular Targets and Pathways
This compound often exerts its effects by interacting with enzyme active sites or receptor binding pockets. The oxymethyl and cyclopropyl groups play crucial roles in binding affinity and specificity, influencing downstream biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-(2-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Differing by a chlorine atom, this compound shows varied reactivity and biological activity.
4-((4-(2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Substitution with an ethoxy group alters its solubility and interaction with biological targets.
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one stands out due to its specific cyclopropyl group, which imparts unique steric and electronic properties influencing its chemical behavior and biological interactions.
Hope this comprehensive article helps! Feel free to ask any more detailed questions or dive deeper into any section.
Propriétés
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-7-4-16(10-20(23)25)12-24-8-5-15(6-9-24)13-26-19-11-18(17-2-3-17)21-14-22-19/h4,7,10-11,14-15,17H,2-3,5-6,8-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWRLBEOKQORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
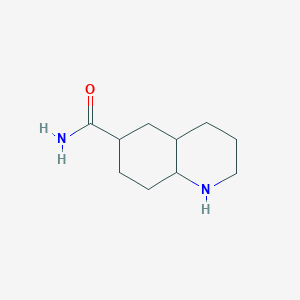
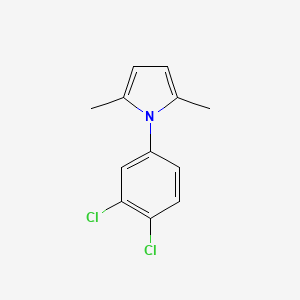

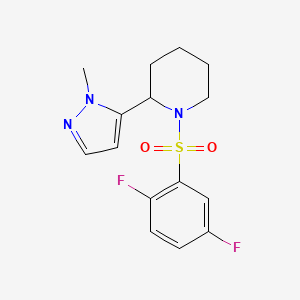
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
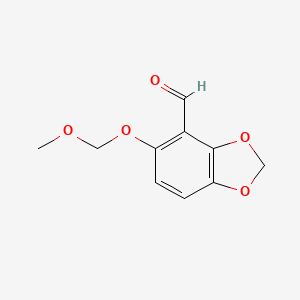
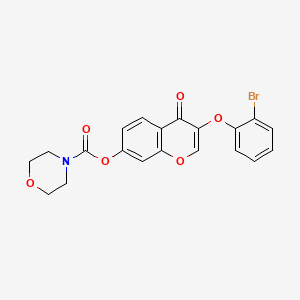
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)

